molecular formula C26H26FN3O B10884347 {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone

{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone

Cat. No.: B10884347
M. Wt: 415.5 g/mol
InChI Key: NBHHDLDLYXNJDR-UHFFFAOYSA-N
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Description

{4-[(9-Ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone is a synthetic compound featuring a carbazole core substituted with an ethyl group at the 9-position and a piperazine moiety linked via a methyl group at the 3-position. The piperazine ring is further functionalized with a 2-fluorophenyl ketone group.

Properties

Molecular Formula

C26H26FN3O

Molecular Weight

415.5 g/mol

IUPAC Name

[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C26H26FN3O/c1-2-30-24-10-6-4-7-20(24)22-17-19(11-12-25(22)30)18-28-13-15-29(16-14-28)26(31)21-8-3-5-9-23(21)27/h3-12,17H,2,13-16,18H2,1H3

InChI Key

NBHHDLDLYXNJDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=CC=C4F)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction may produce alcohol derivatives of the methanone moiety.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural features that allow interaction with biological targets. Research indicates that derivatives of carbazole compounds can exhibit:

  • Anticancer Activity : The ability of carbazole derivatives to intercalate DNA suggests potential use as anticancer agents. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : The piperazine component is known for its interaction with serotonin and dopamine receptors, which are critical in treating psychiatric disorders. Compounds similar to {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone have shown promise in modulating neurotransmission, thus potentially serving as antidepressants or anxiolytics .

Material Science

The unique combination of the carbazole moiety and the phenoxy group allows this compound to be utilized in:

  • Organic Light Emitting Diodes (OLEDs) : The photophysical properties of carbazole derivatives make them suitable for use in OLEDs due to their ability to emit light efficiently when electrically stimulated. Research has demonstrated the effectiveness of carbazole-based materials in enhancing the performance and stability of OLED devices .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors like carbazole. The synthetic routes include:

  • Synthesis of 9-Ethylcarbazole : Achieved through the reaction of carbazole with bromoethane.
  • Formation of Key Intermediates : Involves treating the carbazole derivative with appropriate reagents under controlled conditions.
  • Final Assembly : The final compound is obtained by reacting intermediates with piperazine and fluorophenyl precursors.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of similar compounds:

  • A study on the synthesis and characterization of new blue-emitting compounds showed that modifications on the carbazole core significantly affect their photophysical properties, suggesting a pathway for optimizing materials for OLED applications .
  • Research on piperazine derivatives indicated that modifications could lead to enhanced binding affinities for serotonin receptors, paving the way for developing new antidepressants .

Mechanism of Action

The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE involves interactions with various molecular targets. The carbazole moiety can intercalate with DNA, while the piperazine group may interact with neurotransmitter receptors. The fluorophenyl group enhances the compound’s ability to cross biological membranes, increasing its efficacy .

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanone ethanedioate (1:1)

  • Key Differences: Incorporates a 4-chlorophenoxy group and an oxalic acid counterion.
  • Implications: The ethanedioate counterion likely improves aqueous solubility compared to the target compound, which lacks ionic groups. The 4-chlorophenoxy substituent may alter receptor binding profiles due to increased steric bulk and electron-withdrawing effects .

2-(4-Ethyl-1-piperazinyl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

  • Key Differences : Features a partially saturated tetrahydrocarbazole ring and a 3-methyl substituent.
  • The 3-methyl group may sterically hinder interactions with flat binding sites, contrasting with the planar carbazole in the target compound .

4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351)

  • Key Differences : Replaces the carbazole-methyl group with a 3-chlorophenyl substituent.
  • Implications : The absence of the carbazole system reduces molecular weight (318.78 g/mol vs. ~425 g/mol estimated for the target) and lipophilicity (logP = 3.45). This simplification may enhance metabolic stability but limit interactions with aromatic-rich targets like DNA or certain enzymes .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Key Functional Groups
Target Compound ~425* ~4.5* Carbazole, fluorophenyl, piperazine
Y030-1351 318.78 3.45 Chlorophenyl, fluorophenyl, piperazine
2-(4-Chlorophenoxy)...ethanedioate ~550* ~3.8* Carbazole, chlorophenoxy, ethanedioate

*Estimated based on structural analogs.

  • Lipophilicity : The target compound’s carbazole and ethyl groups likely increase logP compared to Y030-1351, favoring blood-brain barrier penetration but reducing aqueous solubility.

Antibacterial Derivatives ()

Compounds with piperazine-fluorophenyl motifs (e.g., N-substituted oxazolidinones in ) exhibit antibacterial activity via mechanisms like protein synthesis inhibition. The target compound lacks the oxazolidinone and triazole groups critical for this activity, suggesting divergent therapeutic applications .

Kinase Inhibition ()

Analogues like (4-chloro-3-nitrophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone (SMI481) target smooth muscle myosin light-chain kinase.

Biological Activity

The compound {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone is a complex organic molecule that integrates a carbazole moiety, a piperazine ring, and a fluorophenyl group. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H26N4O, with a molecular weight of 442.51 g/mol. Its structure can be summarized as follows:

Property Value
Molecular FormulaC26H26N4O
Molecular Weight442.51 g/mol
LogP5.0796
Polar Surface Area74.3 Ų
Hydrogen Bond Acceptors5

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of 9-Ethyl-9H-Carbazole : Reacting carbazole with bromoethane in the presence of potassium hydroxide.
  • Synthesis of 9-Ethyl-9H-Carbazol-3-carbaldehyde : Treating 9-ethylcarbazole with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
  • Formation of the Piperazine Derivative : The carbazole derivative is reacted with piperazine to form an intermediate compound.
  • Final Coupling : The intermediate is coupled with 2-fluorophenylmethanone under appropriate conditions to yield the final product.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of carbazole can modulate cellular processes and exhibit significant anticancer activity. For instance, compounds derived from carbazole structures have been reported to inhibit the proliferation of various cancer cell lines, indicating that this compound may also possess similar therapeutic potential .

Anti-inflammatory Effects

The presence of the piperazine ring is often associated with anti-inflammatory properties. Research has demonstrated that piperazine derivatives can inhibit inflammatory pathways, suggesting that this compound may also contribute to reducing inflammation in biological systems .

Neuroprotective Properties

Carbazole derivatives have been linked to neuroprotective effects due to their ability to interact with neurotransmitter receptors and modulate neurochemical pathways. This suggests potential applications for this compound in neurodegenerative disease models .

Case Studies and Research Findings

Several studies highlight the biological activities of related compounds:

  • Antimicrobial Activity : N-substituted carbazoles have shown excellent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 mm to 26.08 mm at concentrations of 50 µg/mL .
  • Molecular Docking Studies : Recent research involving molecular docking against SARS-CoV-2 proteins revealed strong binding affinities for synthesized carbazole derivatives, indicating potential antiviral properties .
  • In Vivo Studies : Animal models have demonstrated that certain carbazole derivatives can significantly reduce tumor growth and exhibit lower toxicity compared to standard chemotherapeutics, supporting their potential as safer alternatives in cancer therapy .

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